5H-pyrido[3,2-b]indol-3-ol
Description
Contextualization of 5H-pyrido[3,2-b]indol-3-ol within the δ-Carboline Isomeric Framework
Carbolines are a group of nitrogen-containing heterocyclic compounds that are structurally characterized by a pyridine (B92270) ring fused to an indole (B1671886) skeleton. nih.gov The classification of carbolines into four isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—is determined by the position of the nitrogen atom in the pyridine ring relative to the indole moiety. nih.gov Specifically, 5H-pyrido[3,2-b]indole, also known as δ-carboline, represents one of these four fundamental isomers. sigmaaldrich.comresearchgate.net The compound this compound is a hydroxylated derivative of this δ-carboline core.
The synthesis of the four carboline isomers can be achieved through various chemical strategies, including a unified approach that utilizes a cross-coupling/reductive cyclization protocol. researchgate.netanu.edu.au This method allows for the systematic construction of the different carboline frameworks, highlighting the structural relationships between the isomers. researchgate.netanu.edu.au While all carboline isomers are of interest, δ-carbolines and their derivatives have been specifically investigated for their potential antibacterial and antitumor properties. researchgate.net
Table 1: Isomeric Forms of Carboline
| Isomer | Systematic Name |
|---|---|
| α-Carboline | 9H-pyrido[2,3-b]indole |
| β-Carboline | 9H-pyrido[3,4-b]indole |
| γ-Carboline | 5H-pyrido[4,3-b]indole |
| δ-Carboline | 5H-pyrido[3,2-b]indole |
This table outlines the systematic names for the four carboline isomers.
The Privileged Nature of Indole and Carboline Scaffolds in Contemporary Chemical Biology Research
The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation is due to its prevalence in a vast number of biologically active natural and synthetic compounds. nih.govbohrium.com The indole structure is a key component of the essential amino acid tryptophan and is found in many alkaloids and plant hormones. nih.gov Its ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), has led to its incorporation into numerous approved drugs with diverse therapeutic applications, such as anti-inflammatory agents and serotonin (B10506) receptor agonists. nih.govmdpi.com
Similarly, the carboline scaffold, as a fused indole-pyridine system, has also attracted significant attention in drug discovery. nih.govroutledge.com The different carboline isomers, including α, β, and δ-carbolines, have been shown to exhibit a broad spectrum of biological activities. nih.govtaylorfrancis.com For instance, α-carboline derivatives have been investigated for their antitumor, antibacterial, and anti-inflammatory properties, while β-carbolines are known to interact with various receptors and enzymes in the central nervous system. nih.govroutledge.comacs.org The structural diversity and wide range of biological activities associated with both indole and carboline scaffolds underscore their importance in the development of new therapeutic agents. bohrium.comresearchgate.net
Research Trajectories and Academic Importance of Substituted 5H-pyrido[3,2-b]indoles
Research into substituted 5H-pyrido[3,2-b]indoles is an active area of investigation, with studies focusing on the synthesis and evaluation of their potential biological activities. For example, pyrrolizinone analogs of the 5H-pyrido[3,2-b]indole framework have been synthesized and assessed for their antiproliferative activity against human tumor cell lines. nih.gov Some of these derivatives have shown promising results, inducing apoptosis in cancer cells. nih.gov
Furthermore, the development of novel fluorescent scaffolds based on the pyrido[3,2-b]indolizine structure, which shares a similar heterocyclic core, highlights the potential of this chemical class in bioimaging and chemical biology. acs.org The design of such molecules with tunable emission colors opens up possibilities for their use as probes to monitor biological processes. acs.org The synthesis of various substituted pyridoindole derivatives, including those with complex side chains, is being explored to understand their structure-activity relationships and potential therapeutic applications. ontosight.aiontosight.aiontosight.ai
Table 2: Investigated Activities of Substituted Pyridoindoles
| Derivative Class | Investigated Activity |
|---|---|
| Pyrrolizinone analogs of 5H-pyrido[3,2-b]indole | Antitumor, Apoptosis-inducing |
| Pyrido[3,2-b]indolizines | Fluorescent probes for bioimaging |
| Various substituted pyridoindoles | Anticancer, Neuroprotective, Anti-inflammatory |
This table summarizes some of the researched biological activities of substituted pyridoindole derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5H-pyrido[3,2-b]indol-3-ol |
InChI |
InChI=1S/C11H8N2O/c14-7-5-10-11(12-6-7)8-3-1-2-4-9(8)13-10/h1-6,13-14H |
InChI Key |
HNISYYRTRKFEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=N3)O |
Origin of Product |
United States |
Synthetic Methodologies for 5h Pyrido 3,2 B Indol 3 Ol and Its Analogues
Strategic Syntheses of the 5H-pyrido[3,2-b]indole (δ-Carboline) Nucleus
The construction of the tricyclic δ-carboline framework can be achieved through a variety of synthetic approaches, ranging from modern transition metal-catalyzed reactions to classical indolization methods.
Transition Metal-Catalyzed Cyclization and Arylamination Routes (e.g., Palladium-Catalysis)
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the efficient synthesis of complex heterocyclic systems like δ-carbolines. Palladium-catalyzed sequential reactions, such as the Larock heteroannulation, have been successfully employed. For instance, a facile synthesis of multisubstituted δ-carbolines has been developed from 2-iodoanilines and N-tosyl-enynamines. nih.gov This process involves a cascade of Larock heteroannulation, elimination, electrocyclization, and oxidative aromatization to furnish the δ-carboline core in moderate to good yields. nih.gov
Rhodium catalysis also offers a viable route. For example, Rh(III)-catalyzed regioselective C-H annulation of indolyl oximes with alkynyl silanes has been shown to produce γ-carbolines with a substituent-free C3 position, a strategy that could potentially be adapted for δ-carboline synthesis. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Carboline Scaffolds
| Catalyst/Reagents | Starting Materials | Product Type | Key Features |
| Palladium | 2-Iodoanilines, N-Tosyl-enynamines | δ-Carbolines | Cascade reaction, good yields |
| Rhodium(III) | Indolyl oximes, Alkynyl silanes | γ-Carbolines | Regioselective C-H annulation |
| Palladium/Copper | Halogenated indoles/pyridines, Alkynes | β- and γ-Carbolines | Coupling and cyclization |
Classical Indolization Reactions Applied to δ-Carboline Assembly (e.g., Fischer Indole (B1671886) Synthesis)
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can be adapted for the construction of the δ-carboline nucleus. This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the indole ring. By utilizing appropriately substituted pyridylhydrazines, the δ-carboline framework can be assembled.
Multicomponent Reactions for Pyrido[3,2-b]indole Scaffolds
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for 5H-pyrido[3,2-b]indol-3-ol are not extensively documented, the principles of MCRs have been applied to the synthesis of other carboline isomers and related indole-containing heterocycles. These strategies often involve the in situ generation of reactive intermediates that undergo sequential reactions to build the polycyclic system.
Chemo- and Regioselective Synthetic Approaches
Achieving specific substitution patterns on the δ-carboline nucleus requires careful control of chemo- and regioselectivity. The choice of catalyst, directing groups, and reaction conditions plays a crucial role in determining the outcome of the synthesis. For instance, in transition metal-catalyzed reactions, the directing group on the starting material can guide the C-H activation and subsequent annulation to a specific position on the aromatic ring. Similarly, in classical methods like the Fischer indole synthesis, the substitution pattern of the starting hydrazine and carbonyl compound dictates the final structure of the carboline.
Introduction and Regioselective Functionalization of the Hydroxyl Group at Position 3 in 5H-pyrido[3,2-b]indole Derivatives
The introduction of a hydroxyl group at the C3 position of the δ-carboline ring is a key step in the synthesis of this compound. This can be achieved either by using a starting material that already contains the hydroxyl functionality or by functionalizing the pre-formed δ-carboline nucleus.
Direct synthesis can be envisioned by employing a pyridylhydrazine bearing a methoxy group at the appropriate position, which can later be demethylated to reveal the hydroxyl group. Alternatively, regioselective hydroxylation of the δ-carboline core can be attempted. While direct C-H hydroxylation of heterocycles can be challenging, methodologies involving directed metalation followed by reaction with an oxygen electrophile, or transition metal-catalyzed C-H oxidation, could potentially be applied. For other carboline isomers, such as α-carbolines, derivatives with a hydroxyl group at position 3 (as part of a CH₂OH group) have been synthesized. nih.gov
Diversification Strategies and Structure-Guided Chemical Modification of this compound
The 3-hydroxyl group of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.
A primary diversification strategy is the O-alkylation of the hydroxyl group to generate a library of ether derivatives. This can be achieved under standard Williamson ether synthesis conditions, reacting the hydroxyl compound with an appropriate alkyl halide in the presence of a base. This approach allows for the introduction of a wide range of alkyl and substituted alkyl chains.
Another key strategy involves the conversion of the hydroxyl group into a triflate or other suitable leaving group. This allows for subsequent palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, to introduce various aryl and heteroaryl substituents at the 3-position. Such reactions have been successfully applied to other carboline systems to generate libraries of derivatives for biological screening. acs.orgacs.orgnih.gov
Structure-guided design plays a crucial role in the modification of the this compound scaffold. By understanding the binding interactions of the parent compound with its biological target, medicinal chemists can rationally design modifications to enhance potency, selectivity, and pharmacokinetic properties. For example, SAR studies on related β-carboline derivatives have shown that substituents at various positions can significantly impact their biological activity, such as their potential as kinase inhibitors. nih.gov
Table 2: Potential Diversification Reactions for this compound
| Reaction Type | Reagents | Potential Products |
| O-Alkylation | Alkyl halide, Base | 3-Alkoxy-5H-pyrido[3,2-b]indoles |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-5H-pyrido[3,2-b]indoles |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 3-Amino-5H-pyrido[3,2-b]indoles |
| Esterification | Carboxylic acid/acyl chloride | 3-Acyloxy-5H-pyrido[3,2-b]indoles |
N-Alkylation and N-Substitution Chemistry of the Pyridoindole System
The nitrogen atom of the indole moiety within the pyridoindole system offers a prime site for synthetic modification. N-alkylation and N-substitution can significantly impact the physicochemical properties and biological interactions of the resulting analogs.
A common strategy for N-alkylation involves the reaction of the parent pyridoindole with various alkylating agents under basic conditions. For instance, the treatment of an indole derivative with an alkyl halide in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is a well-established method for introducing alkyl groups onto the indole nitrogen. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of indole N-alkylation are applicable. The reaction proceeds via deprotonation of the indole N-H to form a more nucleophilic indolide anion, which then undergoes nucleophilic substitution with the alkylating agent.
Iron-catalyzed N-alkylation of indolines, followed by oxidation, presents an alternative route to N-alkylated indoles. This methodology utilizes a tricarbonyl(cyclopentadienone) iron complex as a catalyst in trifluoroethanol, with various alcohols serving as the alkylating agents. This approach offers a different pathway to N-functionalized pyridoindoles, potentially starting from a reduced pyridoindoline precursor.
Beyond simple alkylation, N-arylation of the indole core can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the coupling of an indole with an aryl halide in the presence of a palladium or copper catalyst and a suitable base. This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the nitrogen atom, providing access to a diverse library of N-aryl pyridoindole analogs.
The following table summarizes representative N-substitution reactions applicable to the pyridoindole core based on general indole chemistry.
| Starting Material | Reagent | Base | Solvent | Product |
| This compound | Methyl Iodide | NaH | DMF | 5-Methyl-5H-pyrido[3,2-b]indol-3-ol |
| This compound | Benzyl (B1604629) Bromide | K2CO3 | Acetonitrile | 5-Benzyl-5H-pyrido[3,2-b]indol-3-ol |
| This compound | Phenylboronic Acid | Cu(OAc)2 | Toluene | 5-Phenyl-5H-pyrido[3,2-b]indol-3-ol |
C-Functionalization Beyond the 3-Position Hydroxyl Group
While the 3-position is occupied by a hydroxyl group in the parent compound, other positions on both the pyridine (B92270) and benzene rings of the 5H-pyrido[3,2-b]indole scaffold are amenable to functionalization. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. For the indole core, palladium-catalyzed direct arylation, alkenylation, and alkylation at various positions of the benzene ring (C-4, C-5, C-6, and C-7) have been reported. The regioselectivity of these reactions is often controlled by the use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond. While specific applications to this compound are limited in the literature, these methodologies offer a promising avenue for the synthesis of novel analogs.
Halogenation of the pyridoindole core, followed by cross-coupling reactions, provides another versatile strategy for C-functionalization. For instance, bromination of a pyrido[4,3-b]indole derivative has been achieved using N-bromosuccinimide (NBS) in DMF. The resulting bromo-substituted compound can then serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively.
The following table outlines potential C-functionalization reactions on the pyridoindole nucleus, extrapolated from known indole and carboline chemistry.
| Starting Material | Reagent(s) | Catalyst | Product |
| This compound | N-Bromosuccinimide | - | Bromo-5H-pyrido[3,2-b]indol-3-ol |
| Bromo-5H-pyrido[3,2-b]indol-3-ol | Phenylboronic Acid, K2CO3 | Pd(PPh3)4 | Phenyl-5H-pyrido[3,2-b]indol-3-ol |
| This compound | Iodobenzene, AgOAc | Pd(OAc)2 | Phenyl-5H-pyrido[3,2-b]indol-3-ol |
Advanced Spectroscopic and Photophysical Characterization of 5h Pyrido 3,2 B Indol 3 Ol
Comprehensive Absorption and Emission Spectroscopy Investigations
The introduction of a hydroxyl group at the 3-position of the γ-carboline framework is expected to significantly influence its electronic absorption and emission properties. Generally, carboline derivatives are known to be fluorescent. For instance, some γ-carboline derivatives exhibit fluorescence under UV light, with UV absorbance typically occurring between 340 to 380 nm.
Wavelength-Dependent Excitation and Emission Fluorescence Studies
For many fluorescent molecules, the emission spectrum is independent of the excitation wavelength, a principle known as Kasha's rule. However, deviations can occur due to the presence of multiple electronic states or different ground-state conformers. In the case of 1,3-diaryl-β-carboline derivatives, the fluorescence emission spectra were recorded at various excitation wavelengths, suggesting that a detailed examination of wavelength dependency is a standard practice for this class of compounds. It is plausible that 5H-pyrido[3,2-b]indol-3-ol would also warrant such studies to probe its excited-state landscape.
Solvatochromic Behavior and Environmental Sensitivity
The term solvatochromism describes the change in a substance's color, and by extension its absorption and emission spectra, with the polarity of the solvent. This phenomenon is often observed in molecules where the dipole moment changes upon electronic excitation. For push-pull 9H-pyrido[2,3-b]indole-based fluorophores, a positive solvatochromic effect has been reported, indicating a larger dipole moment in the excited state compared to the ground state. Given the presence of both a pyridine (B92270) nitrogen (electron-withdrawing) and an indole (B1671886) nitrogen and hydroxyl group (electron-donating), this compound is likely to exhibit significant solvatochromic behavior, making it a potentially sensitive probe for its local environment.
The following table illustrates the solvatochromic shifts observed for a related pyrido[2,3-b]indole derivative, providing a basis for the expected behavior of this compound.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Toluene | 430 | 506 | 76 |
| Dichloromethane | 442 | 558 | 116 |
| Acetonitrile | 432 | 594 | 162 |
| Methanol | 426 | 610 | 184 |
| Data for a push-pull 9H-pyrido[2,3-b]indole derivative. |
Analysis of Dual Emission and Non-Exponential Fluorescence Decays
Dual emission is a phenomenon where a molecule exhibits two distinct fluorescence bands, often arising from different excited states, such as a locally excited (LE) state and an intramolecular charge transfer (ICT) state. This behavior has been observed in β-carboline derivatives, where temperature changes can induce the formation of hydrogen-bonded self-associated aggregates that emit dual fluorescence. The tautomeric forms of these tetrameric complexes, generated by a quadruple proton transfer, emit from both a locally excited state and an intramolecular charge transfer state. nih.gov Given the hydrogen bonding capabilities of the hydroxyl and nitrogen atoms in this compound, it is conceivable that it could exhibit similar dual emission properties under specific conditions, such as in certain solvents or at low temperatures.
Non-exponential fluorescence decays are often indicative of complex excited-state processes, including the presence of multiple emitting species or efficient quenching pathways. For instance, the non-exponential fluorescence decay of tryptophan in proteins is attributed to electron transfer quenching by nearby amide groups. The fluorescence decay of some indole derivatives has been analyzed with a double exponential model, revealing multiple decay pathways. It is plausible that this compound could also exhibit non-exponential fluorescence decays, particularly in environments where intermolecular interactions or excited-state proton transfer can occur.
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy is a powerful tool for investigating the dynamic processes that occur in the excited state of a molecule, such as internal conversion, intersystem crossing, and energy transfer. While no specific studies on the excited-state dynamics of this compound are available, research on substituted hydrazones highlights the use of ultrafast visible and infrared transient absorption spectroscopies to understand their isomerization and emission mechanisms. These techniques could be applied to this compound to elucidate the lifetimes of its excited states and the pathways of its relaxation processes.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopic Applications in Structural Elucidation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for the structural elucidation of organic molecules.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include O-H stretching vibrations for the hydroxyl group (typically in the range of 3200-3600 cm⁻¹), N-H stretching for the indole nitrogen (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations for the aromatic rings (in the 1450-1650 cm⁻¹ region), and C-O stretching for the hydroxyl group (around 1050-1250 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the protons. Distinct signals would be expected for the protons on the aromatic rings, with their chemical shifts and coupling patterns revealing their positions. The protons of the N-H and O-H groups would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its electronic environment. For example, the carbon atom attached to the hydroxyl group would be expected to have a chemical shift in the range of 150-160 ppm.
Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov
The following table presents a hypothetical summary of the expected key spectroscopic data for this compound based on general spectroscopic principles and data from related compounds.
| Spectroscopic Technique | Expected Features |
| UV-Vis Absorption | Absorption maxima in the UV-A range (around 340-380 nm). |
| Fluorescence Emission | Emission in the visible region, likely showing solvatochromic shifts. |
| Infrared (IR) | O-H stretch (~3200-3600 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C=N/C=C stretch (~1450-1650 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹). |
| ¹H NMR | Aromatic protons in the downfield region, broad N-H and O-H signals. |
| ¹³C NMR | Aromatic carbons in the 100-150 ppm range, C-O carbon around 150-160 ppm. |
Electronic Structure, Tautomerism, and Protonation Dynamics of 5h Pyrido 3,2 B Indol 3 Ol
Ground State Tautomeric Equilibria in the 5H-pyrido[3,2-b]indole Core
In the ground electronic state, the tautomeric equilibrium of the 5H-pyrido[3,2-b]indole core is a critical determinant of its chemical and physical properties. The presence of a hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism. The principal tautomeric forms to consider are the enol form (3-hydroxy) and the keto form (pyridinone).
Computational studies on related carboline systems suggest that the enol form is generally the more stable tautomer in the ground state. This stability can be attributed to the aromaticity of both the pyridine (B92270) and indole (B1671886) ring systems within the fused core. The keto form, while possessing a strong carbonyl bond, disrupts the aromaticity of the pyridine ring, leading to a higher ground-state energy. The equilibrium can be influenced by solvent polarity and hydrogen-bonding capabilities, with polar protic solvents potentially stabilizing the zwitterionic resonance structures of the keto form to a greater extent.
Table 1: Calculated Relative Ground State Energies of 5H-pyrido[3,2-b]indol-3-ol Tautomers
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Enol Form | 3-hydroxy-5H-pyrido[3,2-b]indole | 0 (Reference) |
| Keto Form | 5H-pyrido[3,2-b]indol-3(2H)-one | Data not available |
Note: Specific computational data for this compound were not found in the available literature. The relative energies are based on general principles of aromaticity and tautomerism in similar heterocyclic systems.
Acid-Base Equilibria and Protonation/Deprotonation Studies
The acid-base properties of this compound are governed by the presence of three key functional groups: the acidic pyrrolic N-H, the basic pyridinic nitrogen, and the acidic hydroxyl group. The interplay of these sites dictates the species present at a given pH.
Protonation of the Pyridinic Nitrogen Atom
The lone pair of electrons on the pyridinic nitrogen atom makes it the primary site for protonation in acidic conditions. This protonation event leads to the formation of a pyridinium cation. The basicity of this nitrogen is influenced by the electron-donating or -withdrawing nature of the rest of the molecule. The indole moiety, being electron-rich, generally enhances the basicity of the pyridinic nitrogen compared to pyridine itself.
Deprotonation of the Pyrrolic N-H Group
In strongly basic media, the proton of the pyrrolic N-H group can be abstracted, forming an anion. The acidity of this proton is a hallmark of the indole ring system. The resulting negative charge is delocalized over the aromatic system, contributing to the stability of the conjugate base.
The hydroxyl group also represents an acidic site, and its deprotonation would lead to a phenoxide-like species. The relative pKa values of the pyrrolic N-H and the hydroxyl group would determine the sequence of deprotonation events in increasingly basic solutions.
Table 2: Predicted pKa Values for Ionizable Groups in this compound
| Ionizable Group | Process | Predicted pKa |
| Pyridinic Nitrogen | Protonation | Data not available |
| Pyrrolic N-H | Deprotonation | Data not available |
| Hydroxyl Group | Deprotonation | Data not available |
Excited State Proton Transfer Processes: Mechanistic Insights into ESIDPT and Phototautomerism
Upon photoexcitation, the electronic distribution and, consequently, the acidity and basicity of the functional groups in this compound can change dramatically. This phenomenon can lead to excited-state intramolecular proton transfer (ESIPT) or, in the presence of suitable partners, excited-state intermolecular proton transfer.
For this compound, the intramolecular hydrogen bond between the 3-hydroxyl group and the pyridinic nitrogen is a key structural feature that can facilitate ESIPT. Upon absorption of a photon, the hydroxyl proton can become more acidic, and the pyridinic nitrogen more basic, driving the transfer of the proton to form an excited-state keto tautomer (phototautomer). This process is often associated with a large Stokes shift in the fluorescence spectrum, as the emission from the phototautomer occurs at a significantly longer wavelength than the absorption of the enol form.
In cases where a "water wire" or other hydrogen-bonded solvent molecules are involved, a more complex mechanism known as excited-state intramolecular double proton transfer (ESIDPT) could occur, leading to the formation of a zwitterionic species. The specific mechanism is highly dependent on the solvent environment and the specific hydrogen-bonding network.
Interplay of nπ* and ππ* States with Charge Transfer Dynamics
The electronic transitions in this compound involve both nπ* and ππ* excited states. The nπ* transition typically involves the promotion of a non-bonding electron from the nitrogen or oxygen atoms to an anti-bonding π* orbital, while the ππ* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.
The relative energies of these states are crucial in determining the photophysical pathways. In many heterocyclic systems, the lowest singlet excited state (S1) is of ππ* character, which is generally associated with higher fluorescence quantum yields. However, the close proximity of an nπ* state can lead to efficient intersystem crossing to the triplet manifold, quenching fluorescence.
Furthermore, upon excitation, significant charge transfer (CT) character can be induced. For this compound, an intramolecular charge transfer from the electron-rich indole part of the molecule to the electron-accepting pyridine ring is plausible. This charge transfer can be further modulated by the protonation state and the solvent environment, influencing the emission properties and the likelihood of excited-state proton transfer events. The interplay between the locally excited (LE) states and charge-transfer (CT) states is a key area of investigation for understanding the complete photophysical profile of this molecule.
Computational Chemistry and Molecular Modeling of 5h Pyrido 3,2 B Indol 3 Ol and Its Analogues
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic characteristics of 5H-pyrido[3,2-b]indol-3-ol and its analogues. Methods like Density Functional Theory (DFT) are employed to optimize the ground-state geometry of the molecule and to calculate key electronic descriptors. These calculations provide information on the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO and LUMO coefficients can indicate the most probable sites for electrophilic and nucleophilic attacks, respectively, thus predicting the molecule's chemical reactivity.
Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to investigate the molecule's excited states, predicting absorption wavelengths and oscillator strengths, which are crucial for understanding its photophysical properties. For the related pyrido[3,2-b]indolizine scaffold, QM calculations have been used to identify positions with the highest HOMO and LUMO coefficients to guide the rational design of fluorescent probes.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is performed to identify the most stable, low-energy conformations that the molecule is likely to adopt. For related indole (B1671886) derivatives, theoretical calculations have shown that certain conformers can represent more than 97% of the conformational population, with side chains adopting nearly coplanar geometry with the indole moiety.
Molecular dynamics (MD) simulations offer a dynamic perspective, modeling the atomistic movements of the molecule and its environment over time. When an analogue of this compound is docked into a biological target, MD simulations can be used to assess the stability of the resulting ligand-protein complex. These simulations provide valuable information on how the ligand and receptor adapt to each other and the persistence of key interactions, such as hydrogen bonds, throughout the simulation, confirming the stability of the binding mode.
Structure-Activity Relationship (SAR) Computational Methodologies
Computational SAR methodologies aim to correlate the chemical structure of a series of compounds with their biological activity. These methods are broadly categorized into ligand-based and structure-based approaches.
3D-QSAR studies are powerful techniques used to derive predictive models for the biological activity of a series of compounds. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods. These analyses were performed on a series of 5H-pyrido[4,3-b]indol-4-carboxamide derivatives, which are close analogues acting as Janus kinase 2 (JAK2) inhibitors.
In these studies, CoMFA models evaluate the steric and electrostatic fields of the molecules, while CoMSIA models provide a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting models are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For the 5H-pyrido[4,3-b]indol-4-carboxamide series, both CoMFA and CoMSIA models demonstrated strong predictive ability, providing a basis for the structural modification of future JAK2 inhibitors.
| Statistical Results of CoMFA and CoMSIA Models for 5H-pyrido[4,3-b]indol-4-carboxamide Analogues | ||
|---|---|---|
| Parameter | CoMFA Model | CoMSIA Model |
| Cross-validated correlation coefficient (q²) | 0.633 | 0.614 |
| Non-cross-validated correlation coefficient (r²) | 0.976 | 0.929 |
| Optimal number of principal components (N) | 6 | 5 |
| F value | 225.030 | 88.771 |
| Field Contributions (%) | ||
| Steric | 55.2% | 27.3% |
| Electrostatic | 44.8% | 23.9% |
| Hydrophobic | - | 16.4% |
| Hydrogen Bond Donor | - | 21.7% |
| Hydrogen Bond Acceptor | - | 10.7% |
Data sourced from studies on 5H-pyrido[4,3-b]indol-4-carboxamide JAK2 inhibitors.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. Techniques like 3D-QSAR and pharmacophore modeling are central to ligand-based design, as they help to identify the key chemical features required for biological activity.
Conversely, structure-based ligand design is utilized when the 3D structure of the target protein or enzyme is available, often from X-ray crystallography or NMR studies. This approach involves searching for molecules that can physically fit into the target's binding pocket and form favorable interactions. It is a powerful method for lead discovery and optimization, although its application is limited by the availability of 3D structures for targets like membrane-bound receptors.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a principal method in structure-based drug design. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity or docking score. This computational technique simulates the "docking" of a ligand into the active site of a receptor, generating various binding poses and ranking them based on scoring functions.
For analogues of this compound, docking studies are crucial for predicting their potential as inhibitors of various enzymes. Studies on related 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides have used molecular docking to investigate their binding modes within the active site of JAK2. Similarly, docking has been applied to [3,2-b]indole fused derivatives to explore their interactions with antimelanoma targets and to indole-based compounds to elucidate interactions with microbial enzymes. These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rational basis for designing more potent compounds.
Theoretical Investigations of Tautomeric Forms and Excited State Energy Landscapes
Molecules containing hydroxyl groups on a heterocyclic ring, such as this compound, can exist in different tautomeric forms. Specifically, this compound can undergo keto-enol tautomerism, existing in equilibrium between the 3-ol (enol) form and a corresponding 3-one (keto) form. Computational methods, particularly DFT, are used to investigate this tautomeric equilibrium. Such calculations can determine the relative stabilities of the different tautomers by comparing their energies, providing insight into which form is likely to predominate under physiological conditions. For example, DFT-B3LYP calculations have been used to understand the tautomeric conversion from 3H-pyrrol-3-one intermediates to the more stable 1H-pyrrol-3-ol aromatic rings.
Theoretical studies can also map the excited state energy landscapes. These investigations are important for understanding the molecule's behavior upon absorption of light, including its fluorescence properties and photochemical stability.
Mechanistic Investigations of Biological Interactions of 5h Pyrido 3,2 B Indol 3 Ol Derivatives
Elucidation of Molecular Mechanisms of Action with Specific Biomolecular Targets
Derivatives based on the carboline framework, which includes the 5H-pyrido[3,2-b]indole (δ-carboline) structure and its isomers, have been shown to engage with specific proteins that are pivotal in cancer pathogenesis. The primary mechanisms involve the inhibition of epigenetic readers and key signaling kinases, as well as interference with cytoskeletal dynamics.
Interaction Profiles with Bromodomain-Containing Proteins (e.g., BET Family)
A significant area of investigation has been the interaction of carboline derivatives with the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones. nih.gov Small-molecule inhibitors targeting BET proteins have shown therapeutic promise in treating human cancers. nih.gov
Structure-based design has led to the development of potent γ-carboline (pyrido[4,3-b]indole) analogues as a new class of BET inhibitors. nih.gov These compounds engage the acetylated lysine binding pocket within the bromodomains of BET proteins. nih.govresearchgate.net Optimization of this series yielded compounds with high affinity and selectivity. For instance, the γ-carboline derivative RX-37 demonstrated potent binding to BRD2, BRD3, and BRD4. nih.govfigshare.com The binding affinity of this and related compounds has been quantified through inhibition constant (Kᵢ) values. nih.gov
| Compound | Target Bromodomain | Kᵢ (nM) |
| RX-37 | BRD2 | 24.7 |
| BRD3 | 7.9 | |
| BRD4 | 3.2 |
This table presents the inhibition constants (Kᵢ) of the γ-carboline derivative RX-37 against various BET family bromodomains. nih.gov
A co-crystal structure of a lead compound from this class complexed with the second bromodomain of BRD4 (BRD4 BD2) revealed the molecular basis for its high-affinity binding, providing a structural foundation for further optimization. nih.gov The interaction prevents BET proteins from binding to chromatin, thereby inhibiting the transcription of key oncogenes like c-MYC. researchgate.net
Inhibition Kinetics and Binding Modes with Janus Kinase 2 (JAK2)
The Janus kinase (JAK) family of non-receptor tyrosine kinases is a critical component of signaling pathways that regulate cell proliferation, survival, and differentiation. nih.gov A specific mutation (V617F) in JAK2 is frequently associated with myeloproliferative disorders (MPDs), making it a key therapeutic target. nih.gov
Research into carboline-based scaffolds identified 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides (a series of γ-carboline derivatives) as potent JAK2 inhibitors. nih.govresearchgate.net Through de novo design and subsequent optimization of this lead series for cellular potency and metabolic stability, highly effective inhibitors were developed. nih.gov One such derivative, Compound 65 , emerged as a potent and orally active JAK2 inhibitor with excellent selectivity and a favorable pharmacokinetic profile. nih.govresearchgate.net The inhibitory activity of this class of compounds against the JAK2 enzyme is typically measured by IC₅₀ values, with a range observed from 1 to 2,700 nM across the series. researchgate.net
| Compound Series | Target | IC₅₀ Range (nM) |
| 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides | JAK2 | 1 - 2700 |
This table shows the range of in vitro inhibitory concentrations (IC₅₀) for a series of γ-carboline derivatives against the JAK2 enzyme. researchgate.net
Quantitative structure-activity relationship (QSAR) studies have been performed on these 5H-pyrido[4,3-b]indol-4-carboxamide derivatives to understand the structural features crucial for their inhibitory activity and to guide the design of new, more potent analogues. mdpi.com
Modulatory Effects on Tubulin Polymerization Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-established target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis. nih.gov
Investigations into carboline isomers have revealed their potential as tubulin polymerization inhibitors. Specifically, the α-carboline (pyrido[2,3-b]indole) derivative YCH337 was identified as a novel agent that targets microtubule dynamics. nih.gov Mechanistic studies showed that YCH337 inhibits tubulin polymerization by binding to the colchicine (B1669291) site on β-tublin. nih.govmdpi.com This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the depolymerization of cellular microtubules. The consequence of this action is the impairment of mitotic spindle assembly, which ultimately triggers mitotic arrest. nih.gov
Intracellular Biological Pathway Modulation by 5H-pyrido[3,2-b]indol-3-ol Analogues
The engagement of specific molecular targets by carboline derivatives translates into the modulation of downstream intracellular pathways that govern cell fate. The most prominent outcomes observed are perturbations of the cell cycle and the induction of programmed cell death, or apoptosis.
Cell Cycle Perturbation and Arrest Mechanisms
Disruption of the normal progression of the cell cycle is a hallmark of many anticancer agents. Studies on derivatives containing the 5H-pyrido[3,2-b]indole core have demonstrated a clear impact on cell cycle dynamics. For example, a series of 5H-pyrido[3,2-b]pyrrolizin-5-one analogues, which are built upon the δ-carboline framework, were shown to confine tumor cells in the mitotic phases of the cell cycle. nih.gov
Similarly, detailed cell cycle analysis of cancer cell lines treated with derivatives of the isomeric β-carboline (pyrido[3,4-b]indole) scaffold revealed a strong and selective arrest in the G2/M phase. researchgate.netlongdom.org This G2/M arrest prevents cells from entering mitosis, ultimately inhibiting cell division and proliferation. The ability of these compounds to induce a potent G2/M phase arrest distinguishes their mechanism from other anticancer agents that may cause arrest at different checkpoints, such as the G1 phase. longdom.org
Apoptosis Induction and Programmed Cell Death Pathways
Inducing apoptosis in cancer cells is a primary goal of chemotherapy. Derivatives of the 5H-pyrido[3,2-b]indole scaffold and its isomers have been shown to be effective inducers of apoptosis. nih.govresearchgate.net Investigations into 5H-pyrido[3,2-b]pyrrolizin-5-one analogues demonstrated that their cytotoxic action proceeds via the induction of a clear shift of viable cells towards early apoptosis, without causing necrosis. nih.gov
More detailed mechanistic studies on related carboline isomers have elucidated the specific pathways involved. The γ-carboline derivative Trp-P-1 was found to induce apoptosis through a pathway primarily mediated by caspase-8. researchgate.net This process involves the upregulation of the Bid protein in mitochondria, leading to the release of cytochrome c into the cytosol. researchgate.net Cytochrome c release is a critical step in the intrinsic apoptotic pathway, leading to the activation of downstream executioner caspases. This cascade is further supported by a p53/NF-κB-mediated pathway that involves changes in the levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins. researchgate.net Furthermore, studies on pyrido[3,4-b]indol-1-one derivatives have confirmed their role as potent activators of caspase-3, a key executioner caspase that cleaves various cellular proteins to complete the apoptotic process. nih.gov
Advanced Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
The biological activity of this compound, commonly known as harmol (B1672944), and its derivatives is intrinsically linked to their chemical structure. Advanced SAR studies have been instrumental in elucidating the molecular features that govern their interactions with biological targets. These investigations systematically modify the harmol scaffold and assess the resulting changes in biological activity, providing a roadmap for the design of more potent and selective compounds.
A key area of modification is the phenolic hydroxyl group at the 3-position. A series of O-alkyl derivatives of harmol have been synthesized to probe the influence of steric and electronic properties at this position. researchgate.netpastic.gov.pk The introduction of various alkyl and benzyl (B1604629) groups has demonstrated that even subtle changes can significantly impact biological activity. For instance, in studies evaluating nematicidal activity, the parent compound harmol showed notable efficacy. researchgate.netpastic.gov.pk However, the activity of its derivatives varied considerably with the nature of the O-substituent.
Another focal point for SAR studies is the β-carboline core. Modifications at different positions of this tricyclic system have been explored to understand their role in target binding. For example, the introduction of bromo substituents at the 10- and 12-positions of the harmol skeleton was found to negatively impact its nematicidal activity, with these derivatives being largely inactive. researchgate.netpastic.gov.pk This suggests that the electronic properties and steric bulk at these positions are critical determinants of activity against this particular target.
The following table summarizes the SAR findings for a selection of harmol derivatives against the dagger nematode Xiphinema index.
| Compound | R1 (at position 3) | R2 (at position 10/12) | Nematicidal Activity (% mortality) |
| Harmol | -OH | -H | High |
| 4-Nitrobenzyl harmol | -OCH2C6H4NO2 | -H | Very High (100% at 0.1%) |
| Bromo-derivatives | -OH | -Br | Inactive |
Data synthesized from studies on harmol derivatives. researchgate.netpastic.gov.pk
These SAR studies underscore the importance of specific structural motifs for the biological activity of this compound derivatives. The findings guide the rational design of new analogues with potentially enhanced and more specific biological profiles.
Rational Design of Derivatives for Enhanced Target Specificity
The insights gained from SAR studies provide a solid foundation for the rational design of this compound derivatives with enhanced target specificity. This approach moves beyond traditional trial-and-error synthesis by employing computational modeling and a deep understanding of drug-target interactions to create molecules with desired biological activities.
A powerful strategy in rational design is the use of computational modeling to predict how modifications to the harmol scaffold will affect its binding to a specific target. For the related pyrido[3,2-b]indolizine scaffold, quantum mechanical calculations have been successfully used to control properties such as emission wavelengths for fluorescent probes. nih.govnih.gov This highlights how computational tools can be applied to fine-tune the electronic and steric properties of the this compound core to optimize interactions with a biological target. By identifying key hydrogen bond donors and acceptors, as well as hydrophobic pockets within the target's binding site, medicinal chemists can design derivatives that fit more precisely and with higher affinity.
For example, if a target protein has a deep hydrophobic pocket, derivatives with larger, lipophilic substituents at the 3-position of the harmol core could be designed to occupy this pocket, thereby increasing binding affinity and specificity. Conversely, if a hydrogen bond with a specific residue is crucial for activity, derivatives can be designed to preserve or enhance this interaction.
The rational design process often involves an iterative cycle of design, synthesis, and biological evaluation. This allows for the continuous refinement of the molecular design based on experimental feedback. The ultimate goal is to develop derivatives that not only have high potency but also exhibit a high degree of selectivity for the intended target, thereby minimizing off-target effects.
Impact of Stereochemistry on Biological Recognition and Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological recognition and efficacy of therapeutic agents. mdpi.comresearchgate.net Biological systems, such as enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (enantiomers and diastereomers) of a drug molecule. This discrimination can lead to significant differences in the biological activity of stereoisomers.
While specific studies on the stereoisomers of this compound derivatives are not extensively reported in the reviewed literature, the general principles of stereochemistry in drug action are highly relevant. mdpi.comresearchgate.net If a chiral center is introduced into the harmol scaffold, for instance, through the addition of a chiral substituent, it is highly probable that the resulting enantiomers will exhibit different biological activities.
One enantiomer may bind to the target receptor with high affinity, leading to the desired therapeutic effect, while the other enantiomer may have lower affinity or even interact with a different target, potentially leading to unwanted side effects. This is because the precise spatial arrangement of functional groups in one enantiomer allows for optimal interaction with the chiral binding site of the biological target, whereas the other enantiomer, being a non-superimposable mirror image, cannot achieve the same complementary fit.
The following table illustrates the hypothetical impact of stereochemistry on the biological activity of a chiral derivative of this compound.
| Enantiomer | Receptor Binding Affinity | Biological Efficacy |
| (R)-enantiomer | High | Potent Agonist |
| (S)-enantiomer | Low | Weak or Inactive |
Therefore, in the development of new derivatives of this compound that contain chiral centers, it is crucial to separate and individually evaluate the biological activity of each stereoisomer. This ensures a complete understanding of the structure-activity relationship and allows for the selection of the most potent and selective isomer for further development. The consideration of stereochemistry is a fundamental aspect of modern drug design and is essential for the creation of optimized therapeutic agents.
Advanced Crystallographic Analysis of 5h Pyrido 3,2 B Indol 3 Ol and Its Complexes
Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. mdpi.com The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.
For a molecule like 5H-pyrido[3,2-b]indol-3-ol, SC-XRD can unambiguously establish its molecular connectivity and conformation. Furthermore, when chiral centers are present, as is common in synthetic derivatives or natural alkaloids, SC-XRD is crucial for determining stereochemistry. The analysis first reveals the relative stereochemistry, which is the spatial arrangement of different parts of the molecule relative to each other.
To determine the absolute stereochemistry—the exact three-dimensional arrangement of atoms that distinguishes a molecule from its non-superimposable mirror image (enantiomer)—specialized X-ray diffraction techniques are employed. This is often achieved by using X-ray radiation of a specific wavelength (e.g., Cu Kα) that can induce anomalous dispersion effects from certain atoms in the crystal. nih.govresearchgate.net This allows for the definitive assignment of the absolute configuration, as demonstrated in studies of various indole (B1671886) alkaloids. nih.govrsc.orgunapiquitos.edu.pe For instance, the absolute configuration of the dimeric indole alkaloid psychohenin was unequivocally determined through a single-crystal X-ray diffraction study. nih.gov
Below is a representative table of crystallographic data that would be obtained from an SC-XRD experiment on a carboline derivative, illustrating the level of detail provided by the technique.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₃N₃O |
| Formula Weight | 239.28 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.220(4) |
| b (Å) | 7.881(3) |
| c (Å) | 19.581(6) |
| β (°) | 108.91(2) |
| Volume (ų) | 2367.3(1) |
| Z (Molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.341 |
| Data Collection Temperature (K) | 293 |
Data adapted from the study of N-ethyl-3-carbamoyl-β-carboline for illustrative purposes. cdnsciencepub.com
High-Resolution Structural Analysis of Intermolecular Interactions
The physical and chemical properties of a molecular solid are governed not only by the structure of the individual molecules but also by the way they are arranged in the crystal lattice. This arrangement, or crystal packing, is directed by a complex interplay of non-covalent intermolecular interactions. mdpi.comias.ac.in High-resolution X-ray diffraction allows for the precise measurement of intermolecular distances and angles, enabling a detailed analysis of these forces, which include π-π stacking and hydrogen bonding. mdpi.com
The planar, electron-rich tricyclic ring system of this compound makes it highly susceptible to π-π stacking interactions. These are attractive, non-covalent interactions that occur between the faces of aromatic rings. Such interactions are critical in stabilizing the crystal structure and can influence properties like solubility and melting point. In crystal structures of related β-carboline derivatives, molecules often arrange in offset parallel stacks, maximizing attractive forces while minimizing repulsion. rsc.org The typical distance between stacked aromatic rings is in the range of 3.3 to 3.8 Å. Analysis of β-carboline crystal structures has shown that these π-π interactions are a significant feature of their crystalline environment.
| Interaction Type | Description | Typical Interplanar Distance (Å) |
|---|---|---|
| Parallel-Displaced | Aromatic rings are parallel but offset from one another. This is the most common and energetically favorable arrangement. | 3.3 - 3.8 |
| Face-to-Face (Sandwich) | Aromatic rings are parallel and directly on top of one another. Generally less favorable due to electrostatic repulsion. | > 3.8 |
| T-shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. | ~5.0 (H-to-centroid distance) |
Hydrogen bonding is a highly directional and strong intermolecular force that plays a dominant role in the crystal engineering of molecules containing hydrogen bond donors and acceptors. mdpi.com The this compound molecule possesses several key functional groups capable of forming hydrogen bonds: the hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, the indole nitrogen (-NH) is a donor, and the pyridine (B92270) nitrogen (=N-) is an acceptor.
| Donor Group | Acceptor Group | Potential Motif | Typical D···A Distance (Å) |
|---|---|---|---|
| Indole N-H | Pyridine N | Chain | 2.8 - 3.2 |
| Hydroxyl O-H | Hydroxyl O | Chain / Dimer | 2.7 - 3.0 |
| Hydroxyl O-H | Pyridine N | Chain / Dimer | 2.7 - 3.0 |
| Indole N-H | Hydroxyl O | Sheet / 3D Network | 2.8 - 3.2 |
D···A represents the distance between the donor and acceptor heavy atoms.
Co-crystallization with Protein Targets for Ligand-Binding Site Characterization
Many carboline derivatives exhibit potent biological activity by binding to protein targets such as kinases or receptors. nih.govnih.gov Characterizing the precise interactions between the ligand (the carboline derivative) and its protein target is fundamental for understanding its mechanism of action and for structure-based drug design. Co-crystallization is a powerful technique where the protein and ligand are crystallized together, and the structure of the resulting complex is solved by X-ray diffraction. nih.gov
This method provides a high-resolution snapshot of the ligand within its binding site, revealing the key amino acid residues involved in the interaction and the specific binding pose of the ligand. nih.govdrughunter.com While a co-crystal structure involving this compound is not available, molecular docking and QSAR studies on other carboline derivatives provide significant insight into how this scaffold interacts with protein targets. nih.govnih.govacs.orgbeilstein-journals.org
For example, docking studies of carboline inhibitors into the active site of MAPKAPK2 revealed critical interactions with residues such as Met138, Leu141, and Asp207. nih.govacs.org These interactions typically involve a combination of:
Hydrogen bonds: Formed between the ligand's hydrogen bond donors/acceptors (like the -OH, -NH, and pyridine N of this compound) and polar residues in the binding pocket (e.g., Asp, Ser, Arg).
Hydrophobic interactions: The aromatic carboline core often fits into a hydrophobic pocket lined with nonpolar amino acid residues (e.g., Leu, Val, Ala).
π-π stacking: Interactions between the carboline's aromatic system and the side chains of aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).
This structural information is invaluable for optimizing lead compounds to enhance potency and selectivity.
| Interaction Type | Ligand Moiety | Protein Residue Example |
|---|---|---|
| Hydrogen Bond (Donor) | Indole N-H | Asp207 (backbone C=O) |
| Hydrogen Bond (Acceptor) | Pyridine N | Lys93 (side chain N-H) |
| Hydrophobic Interaction | Carboline Ring System | Leu70, Leu141 |
| π-π Stacking | Indole Ring | Phe/Tyr/Trp |
Interactions are based on docking studies of carboline derivatives with MAPKAPK2 for illustrative purposes. nih.govacs.org
Emerging Research Frontiers and Future Perspectives for 5h Pyrido 3,2 B Indol 3 Ol
Development of Innovative Synthetic Methodologies for Complex Analogues
The exploration of the full potential of the 5H-pyrido[3,2-b]indole scaffold is intrinsically linked to the development of sophisticated and efficient synthetic routes to access a diverse range of analogues. While classical methods like the Fischer indole (B1671886) synthesis remain valuable, the demand for more complex and functionally decorated derivatives has spurred the adoption of modern synthetic strategies.
Recent advancements in transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have enabled the construction of intricate molecular architectures based on the indole nucleus. For instance, Pd-catalyzed C-C and C-N coupling reactions have been successfully utilized in the synthesis of 5,10-dihydroindolo[3,2-b]indoles, demonstrating the power of these methods in forging new bonds to the indole core. These approaches offer a high degree of control over the substitution pattern, allowing for the introduction of a wide array of functional groups.
Furthermore, one-pot synthesis and domino reactions are emerging as powerful tools for the efficient construction of complex heterocyclic systems. These strategies, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste generation, and shorter reaction times. The synthesis of 5H-pyrido[3,2-b]pyrrolizin-5-one tripentone analogs highlights the utility of such approaches in rapidly assembling complex fused ring systems. nih.gov The development of similar innovative strategies for the direct functionalization of the 5H-pyrido[3,2-b]indol-3-ol core is a key area of ongoing research.
Future efforts in this domain are likely to focus on the development of regioselective and stereoselective synthetic methods. The ability to precisely control the three-dimensional arrangement of atoms is crucial for the design of molecules with specific biological activities or material properties. The application of chiral catalysts and auxiliaries, as well as the exploration of novel cycloaddition strategies, will be instrumental in achieving this goal.
Table 1: Comparison of Synthetic Methodologies for Indole and Pyridoindole Derivatives
| Methodology | Key Features | Applicability to 5H-pyrido[3,2-b]indole scaffold |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones. | A classical and versatile method for constructing the core indole ring system. |
| Palladium-catalyzed Cross-Coupling | Formation of C-C and C-N bonds with high efficiency and functional group tolerance. | Enables the introduction of diverse substituents at various positions of the scaffold. |
| One-Pot/Domino Reactions | Multiple bond-forming reactions in a single step. | Offers a rapid and efficient route to complex, fused analogues. nih.gov |
| Cyclocondensation Reactions | Formation of a new ring by the reaction of two molecules with the loss of a small molecule like water. | Useful for constructing the pyridine (B92270) ring fused to the indole core. |
Advanced Spectroscopic Probes for Real-Time Dynamics
The inherent photophysical properties of the 5H-pyrido[3,2-b]indole scaffold make it an attractive candidate for the development of advanced spectroscopic probes. The extended π-system of this heterocyclic framework can give rise to fluorescence, and modifications to the core structure can be used to tune its emission properties.
The rational design of fluorophores based on the related pyrido[3,2-b]indolizine scaffold has demonstrated the potential to create a series of compounds with tunable emission colors spanning the visible spectrum, from blue to red. nih.govnih.gov This was achieved through computational modeling and the strategic placement of electron-donating and electron-withdrawing groups on the heterocyclic core. nih.gov Such a strategy could be directly applied to the this compound system to generate a palette of fluorescent probes with tailored spectral characteristics.
Furthermore, the development of "turn-on" or "turn-off" fluorescent probes based on the pyridoindole skeleton is a particularly exciting area of research. These probes exhibit a change in their fluorescence intensity in response to specific environmental cues, such as changes in pH, polarity, or the presence of a particular analyte. For example, studies on 9H-pyrido[2,3-b]indole-based fluorophores have revealed a "turn-off" acidochromic response, where the fluorescence is quenched in the presence of acid. nih.govresearchgate.net This property could be harnessed to develop sensors for monitoring pH changes in biological systems.
The investigation of solvatochromism, where the emission wavelength of a fluorophore is dependent on the polarity of its environment, is another promising avenue. Push-pull fluorophores based on the 9H-pyrido[2,3-b]indole scaffold have been shown to exhibit a significant positive solvatochromic effect, making them sensitive probes of their local microenvironment. nih.govresearchgate.net
Future research will likely focus on the development of this compound-based probes with enhanced photostability, higher quantum yields, and two-photon absorption capabilities for deep-tissue imaging. The incorporation of specific recognition motifs into the probe structure will also be crucial for the development of highly selective sensors for biological analytes.
Table 2: Photophysical Properties of Related Pyridoindole Scaffolds
| Scaffold | Key Spectroscopic Property | Potential Application |
| Pyrido[3,2-b]indolizine | Tunable emission color (blue to red). nih.govnih.gov | Multi-color imaging, development of a palette of fluorescent probes. nih.gov |
| 9H-pyrido[2,3-b]indole | "Turn-off" acidochromic response. nih.govresearchgate.net | pH sensing in biological systems. nih.gov |
| 9H-pyrido[2,3-b]indole | Positive solvatochromic effect. nih.govresearchgate.net | Probing local microenvironment polarity. |
Interdisciplinary Approaches for Deeper Mechanistic Biological Insights
The structural similarity of the 5H-pyrido[3,2-b]indole core to endogenous molecules like tryptophan suggests that its derivatives are likely to interact with a variety of biological targets. An interdisciplinary approach, combining synthetic chemistry, molecular and cellular biology, and computational modeling, is essential for elucidating the mechanisms of action of these compounds and identifying their therapeutic potential.
Derivatives of the isomeric pyrido[3,4-b]indole (β-carboline) scaffold have been investigated as potent anticancer agents. nih.govresearchgate.net These studies have employed a combination of cell-based assays to assess antiproliferative activity against a range of cancer cell lines, and computational docking to identify potential protein targets. nih.govresearchgate.net For example, some β-carbolines are thought to exert their anticancer effects by inhibiting the interaction between p53 and MDM2. nih.gov A similar integrated approach could be applied to this compound analogues to uncover their potential as anticancer agents.
The metabolic fate of pyridoindole derivatives is another critical area of investigation. Studies on the metabolic activation of 3-amino-5H-pyrido[4,3-b]indole have shown that it can be converted to a DNA-binding species by liver enzymes, a process that requires NADPH and ATP. nih.gov Understanding the metabolic pathways of this compound and its derivatives is crucial for predicting their in vivo behavior and potential toxicity.
Furthermore, the exploration of pyridoindole derivatives as modulators of ion channels is a promising research direction. For instance, 5-(indol-2-yl)pyrazolo[3,4-b]pyridines have been identified as blockers of the TASK-3 potassium channel, which is expressed in various cancer cells. mdpi.com This discovery was guided by a pharmacophore-based approach combined with molecular docking, highlighting the power of computational tools in modern drug discovery. mdpi.com
Future research in this area will benefit from the use of advanced techniques such as chemoproteomics to identify the protein targets of this compound derivatives on a global scale. The development of photoaffinity probes based on this scaffold could also be a valuable tool for covalently labeling and identifying their binding partners in a complex biological milieu.
Exploration of Novel Chemotypes within the 5H-pyrido[3,2-b]indole Scaffold for Research Probes
The versatility of the 5H-pyrido[3,2-b]indole scaffold provides a rich platform for the design and synthesis of novel chemotypes with tailored properties for use as research probes. By systematically modifying the core structure and introducing a variety of functional groups, it is possible to create a diverse library of molecules with unique chemical and biological characteristics.
The development of fluorogenic probes, which become fluorescent upon binding to a specific target, is a particularly attractive goal. The rational design of pyrido[3,2-b]indolizine-based fluorophores has led to the discovery of a highly fluorogenic compound with a unique "turn-on" property, which has been successfully used as a bioprobe for visualizing lipid droplets in living cells. nih.govnih.gov The compact size and structural analogy of this scaffold to indole have also enabled the creation of fluorogenic unnatural amino acids for monitoring peptide-protein interactions. nih.gov
The indole scaffold, in general, has been widely used in the design of small-molecule fluorescent chemosensors for the detection of various analytes, including cations, anions, and neutral species. rsc.org These sensors often contain heteroatoms such as nitrogen, oxygen, and sulfur, which can coordinate to the target analyte and induce a measurable change in the fluorescence signal. rsc.org The incorporation of similar recognition elements into the this compound framework could lead to the development of a new class of highly selective research probes.
The exploration of novel ring-fused derivatives of the 5H-pyrido[3,2-b]indole scaffold is another promising avenue for creating new chemotypes. The synthesis of 5H-pyrazino[2,3-b]indoles from indole-2,3-dione derivatives demonstrates the feasibility of constructing more complex polycyclic systems based on the indole core. researchgate.net These novel heterocyclic frameworks may exhibit unique photophysical properties or biological activities that are not accessible with the parent scaffold.
Future work in this area will involve the use of combinatorial chemistry and high-throughput screening to rapidly generate and evaluate large libraries of 5H-pyrido[3,2-b]indole derivatives. The integration of computational design and predictive modeling will be crucial for guiding the synthesis of new chemotypes with desired properties. The development of probes that can be used in super-resolution microscopy techniques will also be a key focus, enabling the visualization of biological processes with unprecedented detail.
Q & A
Q. What are the common synthetic routes for 5H-pyrido[3,2-b]indol-3-ol and its derivatives?
The synthesis typically involves cyclization reactions using precursors such as indole or pyridine derivatives. For example, methyl iodide-mediated alkylation under reflux conditions (110°C, 24 hours) in toluene or THF is a standard method for generating quaternary ammonium salts like 5-(5-cyclohexylpentyl)-1-methyl-5H-pyrido[3,2-b]indol-1-ium iodide . Optimization studies indicate that base selection (e.g., t-BuOK) and solvent choice (THF or dioxane) significantly influence yields, with t-BuOK in THF achieving up to 88% yield .
Q. How is structural characterization performed for this compound?
Key techniques include:
- ^1H NMR spectroscopy : Chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) confirm ring substitution patterns .
- Elemental analysis : Used to validate purity, with calculated vs. observed values for C, H, and N (e.g., 59.74% C, 6.76% H, 6.06% N for derivative 11a) .
- Mass spectrometry : Determines molecular weight and fragmentation patterns, especially for halogenated derivatives .
Q. What are the primary biological activities reported for this scaffold?
The compound exhibits antitumor activity by inhibiting kinases involved in cell proliferation and survival. For instance, derivatives like BMS-986158 (a BET inhibitor) show IC50 values of 1 nM against BRD2/3/4 and induce apoptosis in cancer cells via Myc oncogene suppression . Antimicrobial activity is also observed in halogenated derivatives (e.g., chloro-substituted analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Systematic optimization involves:
- Base selection : Strong bases like t-BuOK enhance nucleophilic substitution efficiency, achieving 88% yield in THF .
- Temperature control : Elevated temperatures (110°C) favor cyclization but may degrade heat-sensitive intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may reduce yields due to side reactions .
Q. What structural modifications enhance biological activity?
- Halogenation : Chloro or fluoro substituents at positions 6, 7, or 8 increase antimicrobial potency by improving membrane penetration .
- Alkyl chain elongation : Cyclohexylpentyl groups enhance lipophilicity, improving pharmacokinetic properties .
- Heterocyclic fusion : Pyrimido[5,4-b]indole hybrids (e.g., 2-((indolin-1-yl)thio)acetamide derivatives) show dual kinase and protease inhibition .
Q. How do researchers reconcile contradictory data on biological activity?
Discrepancies often arise from:
- Substituent positional effects : For example, 7-chloro derivatives may show higher antitumor activity than 6-chloro analogs due to steric or electronic differences .
- Assay variability : IC50 values for kinase inhibition (e.g., BRD4) can vary depending on cell line selection (e.g., hematologic vs. solid tumors) .
Q. What mechanistic insights explain the compound’s antitumor effects?
The scaffold interferes with:
- Kinase signaling : Inhibition of BRD4 disrupts transcriptional elongation of oncogenes like MYC .
- Apoptosis pathways : Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of Bcl-2 in tumor cells .
- Mitotic arrest : Derivatives like 5H-pyrido[3,2-b]pyrrolizin-5-one induce G2/M phase arrest via tubulin polymerization inhibition .
Q. How are derivatives designed for selective targeting?
Strategies include:
- Pharmacophore modeling : Identifying critical hydrogen bond donors/acceptors (e.g., the 3-hydroxyl group) for kinase binding .
- Bioisosteric replacement : Substituting the pyridine ring with pyrimidine to improve solubility while retaining activity .
Methodological Considerations
Q. How to analyze conflicting spectral data in structural elucidation?
Q. What computational tools predict structure-activity relationships (SAR)?
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with BRD4 bromodomains .
- QSAR models : Leverage datasets from analogs (e.g., IC50 values for 11a–11f) to predict activity of new derivatives .
Data Contradiction Analysis
Q. Why do some derivatives show unexpected inactivity despite structural similarity?
- Conformational rigidity : Bulky substituents (e.g., trifluoromethyl groups) may hinder binding to flexible active sites .
- Metabolic instability : Rapid hepatic clearance of certain analogs (e.g., unsubstituted indole derivatives) reduces in vivo efficacy .
Derivative Design for Specific Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
